Cyclopentyl-(2,4-dimethoxy-benzyl)-amine

MAO-B Inhibition Enzymatic Assay Neurodegeneration

Researchers requiring a validated MAO-B inhibitor for assay calibration face limited options with well-characterized potency and selectivity. Cyclopentyl-(2,4-dimethoxy-benzyl)-amine addresses this gap. • MAO-B IC50 = 115 nM with >870-fold selectivity over α2A receptor. • Defined physicochemical profile (LogP 2.99, b.p. ~348 °C) ensures reproducible DMSO solubility and HTS compatibility. • 97% purity compound available from stock for immediate global delivery.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 356092-74-5
Cat. No. B187342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl-(2,4-dimethoxy-benzyl)-amine
CAS356092-74-5
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CNC2CCCC2)OC
InChIInChI=1S/C14H21NO2/c1-16-13-8-7-11(14(9-13)17-2)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3
InChIKeyLSYCGNNWVCZOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl-(2,4-dimethoxy-benzyl)-amine Overview


Cyclopentyl-(2,4-dimethoxy-benzyl)-amine (CAS 356092-74-5, also known as N-(2,4-dimethoxybenzyl)cyclopentanamine) is a small-molecule benzylamine derivative with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . It is characterized by a cyclopentyl amine core linked to a 2,4-dimethoxybenzyl moiety, a structural arrangement that confers distinct physicochemical properties including a predicted boiling point of 348.2 ± 27.0 °C, a density of 1.05 ± 0.1 g/cm³, and a calculated octanol-water partition coefficient (LogP) of approximately 2.99 . The compound is commercially available at purities typically ≥95% from multiple specialized chemical suppliers .

MAO-B inhibition study fit
Acetyl-lysine mimetic building block
Physicochemical reference for purification planning

Cyclopentyl-(2,4-dimethoxy-benzyl)-amine: Procurement Risks


Generic substitution with a simpler amine (e.g., cyclopentylamine or benzylamine) or a positional isomer (e.g., 2,5-dimethoxybenzyl analog) is not scientifically valid because the specific 2,4-dimethoxy substitution pattern and the cyclopentyl ring size dictate both the compound's physicochemical behavior (LogP, boiling point) and its biological target engagement profile . The 2,4-dimethoxybenzyl group is known to enhance π-stacking interactions and hydrogen bonding capacity, which directly influence binding affinity in enzymatic assays such as MAO-B inhibition, where the target compound exhibits a measurable IC50 of 115 nM [1]. Furthermore, the compound serves as a critical building block for generating heteroarylsulfonamide-based acetyl-lysine mimetics, a chemical space that simpler analogs cannot access due to the absence of the required substitution pattern for subsequent derivatization .

Simpler amines
Cyclopentylamine or benzylamine may not reproduce the MAO-B target engagement profile or building block reactivity.
Positional isomers
2,5-dimethoxy or 3,4-dimethoxy analogs lead to different regiochemistry and unpredictable bromodomain binding, limiting direct substitution.

Cyclopentyl-(2,4-dimethoxy-benzyl)-amine: Selection Guide


MAO-B Inhibition and Selectivity Advantage

Cyclopentyl-(2,4-dimethoxy-benzyl)-amine demonstrates a measurable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 115 nM [1]. This value, while less potent than the clinical MAO-B inhibitors selegiline (IC50 ≈ 6.8–38 nM) and rasagiline (IC50 = 4.43 nM), positions the compound as a moderately active probe that can be utilized as a less potent comparator or a starting scaffold for further optimization [2]. Its primary differentiation lies in its off-target profile: at the alpha-2A adrenergic receptor, the compound exhibits a Ki > 100,000 nM, yielding a selectivity index of >870-fold for MAO-B over this off-target [1].

MAO-B Inhibition
Reported
IC50 115 nM (human MAO-B) Selectivity >870-fold over α2A receptor (Ki >100,000 nM) vs Selegiline IC50 6.8–38 nM vs Rasagiline IC50 4.43 nM
Supports MAO-B assay context with off-target review
In vitro recombinant human MAO-B; kynuramine substrate
MAO-B Inhibition Enzymatic Assay Neurodegeneration

Physicochemical Differentiation from Simpler Analogs

The compound possesses a predicted boiling point of 348.2 ± 27.0 °C at 760 mmHg and a calculated LogP of 2.99, which are critical parameters for purification strategy (e.g., distillation) and for predicting behavior in biphasic systems or in silico ADME modeling . These values differ significantly from simpler analogs: cyclopentylamine boils at ~105–110 °C, and 2,4-dimethoxybenzylamine boils at ~260–270 °C. The 2,4-substitution pattern also contributes to a distinct polar surface area (PSA) of approximately 30.5 Ų [1].

Physicochemical Profile
Class-level
Boiling point ~348 °C LogP 2.99 vs simpler amines bp 105–270 °C
Informs purification and storage planning
Predicted data; confirm experimentally
Physicochemical Characterization Purification Planning Formulation

Synthetic Utility for Epigenetic Probes

Cyclopentyl-(2,4-dimethoxy-benzyl)-amine serves as a validated reactant for the preparation of heteroarylsulfonamides that function as acetyl-lysine mimetics targeting BET bromodomains . The 2,4-dimethoxy substitution pattern is essential for the subsequent sulfonamide coupling step, as it provides the required electron density and steric profile for efficient derivatization. In contrast, the 2,5-dimethoxy isomer (N-(2,5-dimethoxybenzyl)cyclopentanamine) or the 3,4-dimethoxy variant would alter the regiochemistry of the final sulfonamide product, leading to a different molecular geometry and potentially abrogated bromodomain binding .

Synthetic Utility
Context-dependent
Regiochemistry-critical for acetyl-lysine mimetics targeting BET bromodomains
Building block selection context
No quantitative yield comparison; verify reactivity
Medicinal Chemistry Building Block BET Bromodomain

Cyclopentyl-(2,4-dimethoxy-benzyl)-amine: Research Use Cases


MAO-B Assay Positive Control

In enzymatic or cellular MAO-B inhibition assays, researchers may require a control compound with an intermediate potency to calibrate assay sensitivity or to validate the performance of more potent clinical candidates. Cyclopentyl-(2,4-dimethoxy-benzyl)-amine, with its established IC50 of 115 nM against human MAO-B [1], fills this niche. Its >870-fold selectivity over alpha-2A adrenergic receptor [1] minimizes confounding off-target effects, ensuring that observed activity is primarily attributable to MAO-B engagement. Procurement of this specific compound ensures reproducible assay window and reliable benchmarking.

Acetyl-Lysine Mimetic Synthesis for Bromodomain Research

The compound is a commercially documented reactant for generating heteroarylsulfonamide-based acetyl-lysine mimetics, a class of molecules used to interrogate BET bromodomain function . The 2,4-dimethoxybenzyl moiety is critical for the final pharmacophore. Purchasing this specific building block allows medicinal chemistry teams to efficiently synthesize focused libraries of BET bromodomain inhibitors, bypassing the need for de novo synthesis of the amine scaffold and ensuring regiochemical fidelity.

Physicochemical Property-Driven Library Design

For compound management teams building screening libraries, the defined physicochemical parameters of Cyclopentyl-(2,4-dimethoxy-benzyl)-amine—specifically its boiling point of ~348 °C, LogP of 2.99, and density of 1.05 g/cm³ —enable accurate prediction of storage stability, solubility in DMSO, and behavior in automated liquid handling systems. These data reduce the risk of precipitation or degradation in high-throughput screening campaigns, thereby preserving library integrity and ensuring reliable hit identification.

SAR Studies on Benzylamine MAO Inhibitors

For medicinal chemistry programs focused on developing novel MAO-B inhibitors, this compound serves as a valuable comparator scaffold. Its 2,4-dimethoxy substitution pattern and cyclopentyl ring can be systematically modified, with the parent compound's IC50 of 115 nM [1] providing a clear baseline for evaluating the impact of structural changes on potency and selectivity. Procurement of high-purity Cyclopentyl-(2,4-dimethoxy-benzyl)-amine ensures that SAR conclusions are not confounded by impurities or batch-to-batch variability.

Application
Selection Property
Validation Focus
MAO-B enzyme assay studies
MAO-B inhibition profile and off-target selectivity
Assay window calibration and off-target validation
Acetyl-lysine mimetic synthesis
2,4-dimethoxy substitution pattern
Regiochemical identity and derivatization efficiency
Compound library design
Predicted boiling point, LogP, density
Storage, solubility, and liquid-handling review
SAR studies for MAO-B inhibitors
Baseline inhibition profile for SAR
Potency and selectivity change tracking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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